Cyt bc1 Inhibitory Activity: 4,4,7,8-Tetramethyl-2-chromanone vs. 6-Hydroxy Derivative (TMC2O)
The 6-hydroxy derivative (TMC2O) is explicitly identified as the active inhibitory species against the mitochondrial cytochrome bc1 complex, whereas the non-hydroxylated parent compound, 4,4,7,8-tetramethyl-2-chromanone, was not among the effective compounds. The synthetic compound TMC2O was pinpointed as 'most effective in decreasing the cyt bc1 activities' among all tested synthetic model compounds [1]. This contrast establishes a clear functional division centered on the 6-OH group.
| Evidence Dimension | Inhibition of mitochondrial cytochrome bc1 complex activity |
|---|---|
| Target Compound Data | No significant inhibitory effect reported (not listed among effective compounds) [1] |
| Comparator Or Baseline | 6-Hydroxy-4,4,7,8-tetramethylchroman-2-one (TMC2O): Most effective synthetic inhibitor in the study [1] |
| Quantified Difference | Qualitative: Active (TMC2O) vs. Inactive (4,4,7,8-Tetramethyl-2-chromanone) under identical experimental conditions. |
| Conditions | Enzymatic assays using mitochondrial fractions; studied alongside vitamin E derivatives and the potent inhibitor stigmatellin [1]. |
Why This Matters
Procuring the correct chromanone core is critical; selecting the parent compound will not yield cyt bc1 inhibition, a key target for antiprotozoal or mitochondrial research.
- [1] Müllebner A, et al. Modulation of the mitochondrial cytochrome bc1 complex activity by chromanols and related compounds. Chem Res Toxicol. 2010 Jan;23(1):193-202. PMID: 20014750. View Source
